molecular formula C13H15N3O2S B8737580 8-(Piperazin-1-ylsulfonyl)quinoline CAS No. 401566-55-0

8-(Piperazin-1-ylsulfonyl)quinoline

Cat. No.: B8737580
CAS No.: 401566-55-0
M. Wt: 277.34 g/mol
InChI Key: GKCHBUJQHAZZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Piperazin-1-ylsulfonyl)quinoline is a chemical compound of significant interest in medicinal and biological chemistry research, particularly in the fields of oncology and neurodegenerative diseases. This molecule features a quinoline core, a privileged structure in drug discovery, linked to a piperazine ring via a sulfonyl group. This specific substitution pattern is known to be a key pharmacophore in modulators of critical metabolic enzymes . A primary area of research for this compound and its close analogs is as modulators of pyruvate kinase M2 (PKM2), a key glycolytic enzyme that is critical for cancer metabolism . PKM2 is expressed in many human tumors and is a recognized therapeutic target for modulating tumor metabolism. Structurally related 8-quinolinesulfonamide derivatives have been designed and synthesized as potent PKM2 modulators, with studies confirming their ability to reduce intracellular pyruvate levels and impact cancer cell viability, showing more pronounced effects on cancer cells than normal cells . Furthermore, the 8-hydroxyquinoline scaffold, which is structurally similar to this compound, is extensively documented for its metal chelating properties . This makes related compounds promising candidates for research in metal-ion-related neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The chelation of redox-active metal ions like copper and iron can inhibit metal-protein interactions that lead to oxidative stress and protein aggregation in the brain . Compounds with this core structure have been investigated for their potential to restore metal ion balance and provide neuroprotective effects . Researchers value this compound for exploring novel therapeutic strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

401566-55-0

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

8-piperazin-1-ylsulfonylquinoline

InChI

InChI=1S/C13H15N3O2S/c17-19(18,16-9-7-14-8-10-16)12-5-1-3-11-4-2-6-15-13(11)12/h1-6,14H,7-10H2

InChI Key

GKCHBUJQHAZZKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Contextualizing 8 Piperazin 1 Ylsulfonyl Quinoline in Hybrid Compound Research

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, is a well-established strategy in medicinal chemistry to create new chemical entities with potentially improved or novel biological activities. researchgate.net The compound 8-(Piperazin-1-ylsulfonyl)quinoline is a prime example of this approach, combining the recognized therapeutic potentials of the quinoline (B57606), sulfonamide, and piperazine (B1678402) moieties. researchgate.net

Research into quinoline-piperazine hybrids has shown promise in various therapeutic areas. For instance, some quinoline-piperazine conjugates have been investigated for their anticancer properties. researchgate.net Similarly, the combination of a quinoline ring with a piperazine-coupled sulfonamide has been explored for the development of new antibacterial and antituberculosis agents. rsc.orgnih.gov These studies highlight the potential for synergistic effects or the targeting of multiple biological pathways by such hybrid molecules. The specific linkage of the piperazine-1-sulfonyl group at the 8-position of the quinoline ring in the title compound suggests a deliberate design to explore specific structure-activity relationships. chemenu.com

Research Trajectory and Future Perspectives for Quinoline Sulfonamide Piperazine Conjugates

Synthetic Routes to the Quinoline Core

The quinoline scaffold is a fundamental component of these compounds. Various classical and modern synthetic methods can be employed for its construction. Traditional methods often rely on cyclization reactions of appropriately substituted anilines and carbonyl compounds. More contemporary approaches offer greater efficiency and functional group tolerance. organic-chemistry.org For instance, a common strategy involves the reaction of an aniline (B41778) derivative with an α,β-unsaturated carbonyl compound or its equivalent. The specific substituents on the aniline and the carbonyl precursor will determine the substitution pattern on the resulting quinoline ring.

Introduction of the Sulfonyl Group at the 8-Position

Once the quinoline core is assembled, the next critical step is the introduction of a sulfonyl group at the 8-position. This is typically achieved through sulfonation of the quinoline ring. A common and effective method is the reaction of the quinoline with chlorosulfonic acid. nih.gov This electrophilic aromatic substitution reaction directs the sulfonyl chloride group to the 8-position of the quinoline ring, yielding quinoline-8-sulfonyl chloride. This intermediate is a key building block for the subsequent steps in the synthesis. The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing the formation of side products.

Formation of the Piperazine Linkage

With the quinoline-8-sulfonyl chloride in hand, the piperazine moiety is introduced. This is typically accomplished through a nucleophilic substitution reaction where the piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms the sulfonamide linkage and results in the desired this compound. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Strategic Derivatization of this compound

The parent compound, this compound, serves as a versatile scaffold for further chemical modifications. These derivatizations are crucial for fine-tuning the pharmacological properties of the molecule and for conducting structure-activity relationship (SAR) studies. researchgate.netnih.gov

Modification of the Piperazine Ring for Structure-Activity Relationship (SAR) Studies

The piperazine ring offers a convenient site for modification. nih.gov The secondary amine of the piperazine ring can be functionalized with a wide variety of substituents. This allows for the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential at this position affect the biological activity of the compound. For example, alkyl, aryl, or other heterocyclic groups can be introduced to probe the binding pocket of a biological target. nih.govresearchgate.net These modifications are instrumental in developing a comprehensive understanding of the SAR for this class of compounds.

Substitutions on the Quinoline System

In addition to modifying the piperazine ring, the quinoline core itself can be further substituted. ijresm.com Depending on the initial synthetic route used to construct the quinoline, various positions on the ring can be functionalized. For instance, introducing electron-donating or electron-withdrawing groups at different positions can significantly alter the electronic properties of the entire molecule, which can in turn influence its biological activity and pharmacokinetic profile. ontosight.ai

Integration of Additional Pharmacophoric Moieties (e.g., Triazoles)

To further enhance the potential therapeutic utility of this compound, additional pharmacophoric moieties can be incorporated into the structure. A notable example is the integration of a triazole ring. mdpi.com Triazoles are known to be bioisosteres of amide bonds and can participate in various non-covalent interactions, potentially improving the binding affinity and selectivity of the compound for its target. nih.govnih.gov The synthesis of such hybrid molecules often involves click chemistry, a highly efficient and versatile method for linking different molecular fragments. nih.gov

Advanced Synthetic Techniques Applicable to the Chemical Compound

The synthesis of this compound and its derivatives can be approached through modern synthetic strategies that offer advantages in terms of efficiency, atom economy, and structural diversity. While traditional methods for creating sulfonamides often involve the reaction of a sulfonyl chloride with an amine, advanced techniques provide more sophisticated pathways. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. rsc.orgmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core quinoline structure or its precursors. rsc.org

For instance, various MCRs, such as the Friedländer, Povarov, and Doebner-von Miller reactions, are employed for the synthesis of diverse quinoline scaffolds. rsc.orgiipseries.orgmdpi.com These methods could be adapted to use starting materials that already contain the piperazine sulfonyl group or a precursor that can be easily converted to it. An environmentally friendly one-pot, three-component reaction has been reported for synthesizing 2,3-diarylquinolines from aryl amines, benzaldehyde, and styrene (B11656) oxide without the need for metal catalysts. researchgate.net Another approach involves the Mannich reaction, a type of MCR, to produce tetrahydroquinoline derivatives. mdpi.com Such strategies highlight the potential for developing a convergent MCR to assemble derivatives of this compound by carefully selecting the appropriate building blocks.

A hypothetical MCR approach could involve the reaction of an appropriately substituted o-aminoaryl ketone or aldehyde with a compound containing an activated methylene (B1212753) group and a piperazine derivative in a single pot. This would allow for the rapid generation of a library of derivatives with variations in the quinoline core and the piperazine moiety.

Click Chemistry Approaches

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for the synthesis and functionalization of complex molecules. nih.govsavvysciencepublisher.com The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. savvysciencepublisher.com

For the functionalization of the this compound scaffold, a click chemistry approach could be employed to introduce a wide range of substituents. This would typically involve preparing a derivative of the parent compound that contains either an azide (B81097) or an alkyne functional group. For example, the piperazine nitrogen could be functionalized with an alkyne-containing moiety. This "clickable" version of the molecule could then be reacted with various azide-containing molecules to generate a diverse library of triazole-containing derivatives.

This strategy has been successfully used in the development of carbonic anhydrase inhibitors, where sulfonamide-based compounds were modified using click chemistry to improve their properties. nih.gov Similarly, this approach could be applied to this compound to explore new chemical space and identify derivatives with enhanced biological activities. The versatility of click chemistry allows for the introduction of various functionalities, including fluorescent probes or other bioactive molecules. nih.govnih.gov

Metal-Catalyzed and Metal-Free Synthetic Protocols

Modern organic synthesis heavily relies on both metal-catalyzed and, increasingly, metal-free reactions to form key chemical bonds with high efficiency and selectivity. ias.ac.innih.gov

Metal-Catalyzed Protocols: Transition metal catalysis is a cornerstone for the synthesis of complex aromatic compounds, including quinolines and sulfonamides. ias.ac.in

Palladium-catalyzed reactions are particularly versatile. For instance, a palladium-catalyzed method has been developed for the synthesis of aryl sulfonamides from arylboronic acids and sulfur dioxide, followed by reaction with an amine. nih.govacs.org This could be a viable route to this compound by using 8-quinolylboronic acid as a starting material. Another palladium-catalyzed approach enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to sulfonamides. nih.gov

Copper-catalyzed reactions are also widely used. An efficient copper-catalyzed cascade cyclization has been reported for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Iron-catalyzed reactions offer a more cost-effective and environmentally friendly alternative. An iron-catalyzed method for producing N-arylsulfonamides from nitroarenes and sodium arylsulfinates has been demonstrated, which avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org

The table below summarizes some relevant metal-catalyzed reactions applicable to the synthesis of quinoline sulfonamides.

Applicable Metal-Catalyzed Reactions
Catalyst System Reactants Product Type Potential Application
Palladium Arylboronic acid, SO₂, Amine Aryl sulfonamide Synthesis of the core structure
Palladium Aryl halide, N-sulfinylamine Sulfinamide (Sulfonamide precursor) Alternative route to the sulfonamide
Copper Aryl aldehyde, Aniline, Acrylic acid 2-substituted quinoline Synthesis of the quinoline core
Iron Nitroarene, Sodium arylsulfinate N-arylsulfonamide Greener synthesis of the sulfonamide

Metal-Free Protocols: The development of metal-free synthetic methods is driven by the need to reduce cost and metal contamination in the final products. mdpi.com

Iodine-catalyzed reactions have been used for the functionalization of C(sp³)–H bonds and subsequent cyclization to form quinoline derivatives. nih.gov

Acid-catalyzed reactions , using reagents like p-toluenesulfonic acid, can facilitate the one-pot synthesis of quinolines without the need for a metal catalyst. researchgate.net

Aza-Wittig cascade reactions , catalyzed by organic molecules like L-proline, have been used to create substituted quinolines. mdpi.com

These metal-free approaches offer greener alternatives for constructing the quinoline scaffold, which can then be further functionalized to yield the target compound. nih.gov

Analytical Characterization Techniques for Novel Derivatives

The structural confirmation of newly synthesized derivatives of this compound is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. The characteristic stretching vibrations of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the C-N and C-S bonds are important diagnostic peaks. giqimo.com

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise bond lengths, bond angles, and stereochemistry. nih.govgiqimo.com Studies on quinoline-8-sulfonamide (B86410) have shown the presence of intramolecular hydrogen bonding between the sulfamoyl -NH₂ group and the quinoline nitrogen atom. researchgate.net

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared against the calculated values for the proposed structure to verify its purity and composition. giqimo.com

The table below outlines the primary analytical techniques and the information they provide.

Analytical Characterization Methods
Technique Information Provided
1H & 13C NMR Detailed structural framework, connectivity, and chemical environment of atoms.
Mass Spectrometry (MS) Molecular weight and elemental composition.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., S=O, N-H).
X-ray Crystallography Unambiguous 3D molecular structure and stereochemistry.
Elemental Analysis Elemental composition and purity of the compound.

Anticancer Activity Profiling

The anticancer properties of this compound derivatives have been evaluated through various in vitro models, demonstrating their potential to inhibit cancer cell growth and induce cell death.

The cytotoxic effects of this class of compounds have been tested against a range of human cancer cell lines. In a study involving newly synthesized N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives (3a-o), significant anticancer activity was observed against pancreatic cancer cell lines PANC-1 and CAPAN-1. nih.gov For the PANC-1 cell line, compound 3b , which has a 4-methyl phenyl group, showed an IC₅₀ value approximately four times lower than the standard drug cisplatin (B142131). nih.gov Similarly, compound 3f , with a 4-trifluoromethyl phenyl moiety, was twice as potent as cisplatin against the same cell line. nih.gov Against the CAPAN-1 cell line, compounds 3h , 3k , and 3n demonstrated notable and selective cytotoxicity. nih.gov

Other studies on related quinoline derivatives have also shown activity against various cancer cell lines. For instance, a series of novel 4-aniline quinazoline (B50416) derivatives were assessed for their inhibitory activity against non-small cell lung cancer (A549) and breast cancer (MDA-MB-231) cells. nih.gov Pyrazolo[4,3-f]quinoline derivatives have also been screened against a panel of six cancer cell lines, including ACHN (renal cancer), HCT-15 (colon cancer), MM231 (breast cancer), NCI-H23 (non-small cell lung cancer), NUGC-3 (gastric cancer), and PC-3 (prostate cancer), with several compounds showing high efficacy. mdpi.com

The anti-proliferative activity of quinoline derivatives is a key area of investigation. Studies have shown that these compounds can effectively inhibit the proliferation of cancer cells. nih.govnih.gov For example, a series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were evaluated for their in vitro anticancer activity, with several compounds exhibiting significant cytotoxicity that curtails cell proliferation. nih.gov

In a different study, piperazine-linked quinolinequinones were screened against the National Cancer Institute's (NCI) full panel of 60 cancer cell lines, with seven compounds identified as potent inhibitors of cancer cell growth. nih.gov Specifically, compound QQ1 was found to inhibit the proliferation of ACHN renal cancer cells. nih.gov Another study synthesized novel vindoline-piperazine conjugates and tested their anti-proliferative effects on 60 human tumor cell lines, finding that nine of the compounds had significant effects. mdpi.com The most potent of these showed low micromolar growth inhibition (GI₅₀) values against the majority of the cell lines. mdpi.com

A crucial mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Research into this compound derivatives has confirmed their ability to trigger this process in cancer cells. Flow cytometric analysis was performed on the most cytotoxic N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives to determine their mechanism of action. nih.gov Compound 3b was found to induce apoptosis in 16.0% of PANC-1 cells, while compound 3h induced apoptosis in 20.6% of CAPAN-1 cells. nih.gov

Other related quinoline derivatives have also been shown to induce apoptosis. A quinoline derivative, 6MN-4-AQ , was found to induce both autophagic and apoptotic cell death in pancreatic cancer cell lines PANC-1 and MIA PaCa-2. nih.gov Similarly, a study on quinoline-cinnamide hybrids showed that the most potent compound, 6e , provoked apoptotic death in the HepG2 liver cancer cell line, which was confirmed by a significant increase in active caspase 9 levels. nih.gov Another compound, Y22 , a 4-aniline quinazoline derivative, was shown to induce apoptosis in MDA-MB-231 breast cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. nih.gov

Cytotoxicity studies are fundamental to evaluating the potential of these compounds as therapeutic agents. The conventional MTT method is often employed to assess the cytotoxic effects. nih.gov In the study of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives, cytotoxicity was evaluated against PANC-1 and CAPAN-1 cancer cell lines, as well as a healthy hTERT-HPNE cell line to assess selectivity. nih.gov

Further studies have highlighted the specific cytotoxic potential of related compounds. A series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were evaluated for their cytotoxicity, with compound QQ1 being particularly effective against ACHN renal cancer cells with an IC₅₀ value of 1.55 μM. nih.gov Another study on pyrazolo[4,3-f]quinoline derivatives identified compounds 1M , 2E , and 2P as the most effective in all tested cancer cell lines, with GI₅₀ values below 8 µM. mdpi.com

Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The data includes the half-maximal inhibitory concentration (IC₅₀) or the growth inhibition percentage, which are common metrics for cytotoxicity.

CompoundCancer Cell LineActivity TypeValueReference
3bPANC-1 (Pancreatic)IC₅₀~4x lower than Cisplatin nih.gov
3fPANC-1 (Pancreatic)IC₅₀~2x lower than Cisplatin nih.gov
3hCAPAN-1 (Pancreatic)CytotoxicitySignificant nih.gov
3kCAPAN-1 (Pancreatic)CytotoxicitySignificant nih.gov
3nCAPAN-1 (Pancreatic)CytotoxicitySignificant nih.gov
3bPANC-1 (Pancreatic)Apoptosis Induction16.0% nih.gov
3hCAPAN-1 (Pancreatic)Apoptosis Induction20.6% nih.gov
QQ1ACHN (Renal)IC₅₀1.55 µM nih.gov
Y22MDA-MB-231 (Breast)IC₅₀4.53 µM nih.gov
1MVariousGI₅₀< 8 µM mdpi.com
2EVariousGI₅₀< 8 µM mdpi.com
2PVariousGI₅₀< 8 µM mdpi.com

Antimicrobial Activity Evaluations

In addition to their anticancer potential, quinoline derivatives featuring a piperazine moiety have been investigated for their effectiveness against various microbial pathogens.

Quinolone derivatives containing a piperazine ring are known for their broad-spectrum antibacterial activity. nih.govnih.gov Research has shown that N-(phenethyl)piperazinyl quinolone derivatives are active against both Gram-positive and Gram-negative microorganisms. nih.gov Specifically, ciprofloxacin (B1669076) derivatives that include a chloro-substituted phenethyl group demonstrated in vitro activity against both bacterial types that was comparable or even superior to reference quinolone drugs. nih.gov

Another study prepared a series of quinolone and naphthyridine antibacterial agents with bicyclic analogues of the C7-piperazine. These compounds were evaluated in vitro for their antibacterial activity against a variety of Gram-negative and Gram-positive organisms and were found to be nearly as potent as the parent 7-piperazinyl analogues. nih.gov While many spices and their extracts show more potent activity against Gram-positive bacteria, some synthetic compounds exhibit a broader spectrum. biotech-asia.org The differences in susceptibility between Gram-positive and Gram-negative bacteria are often attributed to variations in their cell wall and membrane compositions. biotech-asia.org

Antifungal Efficacy against Fungal Species

Derivatives of quinoline tethered to other heterocyclic systems have demonstrated notable antifungal properties. For instance, a novel 8-hydroxyquinoline (B1678124) derivative, L14, has shown potent and broad-spectrum antifungal activity. nih.gov In vitro experiments revealed that L14 had more substantial activity and lower cytotoxicity than clioquinol. nih.gov Furthermore, some quinolinone derivatives incorporating a 1,3,5-triazine (B166579) moiety have exhibited moderate activity against fungal strains such as Aspergillus niger and Candida albicans. icm.edu.pl

Hybrid compounds that combine quinoline with a piperazine moiety have also been investigated for their antifungal potential. researchgate.net Flavonol derivatives containing both piperazine and quinoxaline (B1680401) fragments have been synthesized and tested, with some showing good antifungal activity against various fungi. nih.gov One such derivative, designated N5, was particularly effective against Phomopsis sp. and Phytophthora capsica, with half-maximal effective concentrations (EC50) of 12.9 and 25.8 µg/mL, respectively. nih.gov These values were superior to those of the commercial fungicide azoxystrobin. nih.gov

Additionally, piperazinyl quinoline derivatives have been explored as chemosensitizers to enhance the efficacy of existing antifungal drugs like fluconazole, particularly against resistant Candida albicans isolates. researchgate.net

Interactive Data Table: Antifungal Activity of Quinoline Derivatives

Compound/Derivative ClassFungal SpeciesActivity MetricResult
8-Hydroxyquinoline Derivative (L14)Broad-spectrumComparative ActivityBetter activity and lower cytotoxicity than clioquinol. nih.gov
Quinolinone-1,3,5-triazine DerivativesAspergillus niger, Candida albicansActivity LevelModerate. icm.edu.pl
Flavonol-Piperazine-Quinoxaline (N5)Phomopsis sp.EC5012.9 µg/mL. nih.gov
Flavonol-Piperazine-Quinoxaline (N5)Phytophthora capsicaEC5025.8 µg/mL. nih.gov

Antiprotozoal and Antimalarial Activity Screening

While direct studies on this compound against Entamoeba histolytica are not extensively documented, research on related quinoxaline derivatives, which are considered bioisosteres of quinolines, provides insight into the potential antiprotozoal activity of this class of compounds. nih.gov Entamoeba histolytica is the causative agent of human amoebiasis, a significant cause of morbidity and mortality in developing nations. nih.gov Quinoxaline derivatives have been shown to induce morphological changes in E. histolytica trophozoites, increase reactive oxygen species, and inhibit thioredoxin reductase activity. nih.gov

The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. nih.govnih.gov Hybrid compounds combining quinoline with sulfonamide or piperazine moieties have shown significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov

Quinoline-sulfonamide hybrids have demonstrated schizonticidal activity in vitro, with some compounds exhibiting IC50 values lower than those of chloroquine (B1663885) and sulfadoxine. nih.gov Similarly, 4-aminoquinoline-pyrimidine hybrids connected via a piperazine linker have displayed IC50 values below 1 µM against both sensitive and resistant P. falciparum strains. nih.gov However, in some instances, the inclusion of a piperazinyl linker has led to a loss of antiplasmodial activity, which is thought to be due to steric hindrance preventing the necessary interaction with heme. nih.gov

Conversely, certain quinoline-pyrimidine hybrids with a piperazine linker have been found to be highly active, with one compound showing an IC50 of 0.157 nM, comparable to a combination of chloroquine and pyrimethamine. nih.gov It has also been noted that some quinoline derivatives are effective against P. falciparum strains resistant to chloroquine. nih.gov

Interactive Data Table: Antimalarial Activity of Quinoline Derivatives against P. falciparum

Derivative ClassStrain(s)Activity MetricNotable Findings
Quinoline-Sulfonamide HybridsNot specifiedIC50Ranged from 0.05 to 1.63 μM; some were lower than chloroquine and sulfadoxine. nih.gov
4-Aminoquinoline-Pyrimidine-Piperazine HybridsChloroquine-sensitive and -resistantIC50Most values were below 1 µM. nih.gov
Quinoline-Pyrimidine Hybrids with Piperazine LinkerD10 and Dd2IC50One compound had an IC50 of 0.157 nM. nih.gov
Hydrazine/Hydrazide Quinoline DerivativesChloroquine-sensitive and -resistantActivityMore active than sulfonamide counterparts and less cytotoxic. nih.gov

Antiviral Activity Assessment (e.g., Zika Virus, HIV Integrase)

The versatility of the quinoline scaffold extends to antiviral applications. Derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have been investigated for their ability to inhibit the replication of the Zika virus (ZIKV). nih.gov Some of these compounds demonstrated antiviral activity comparable to or even more potent than mefloquine, an FDA-approved antimalarial drug that also shows anti-ZIKV activity. nih.gov

In the context of human immunodeficiency virus (HIV), quinoline derivatives have been explored as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov Modifications of quinolone antibiotics have yielded potent integrase inhibitors. nih.gov For instance, the introduction of a sulfonamide or carboxamide group at position 4 of certain tricyclic derivatives has been shown to enhance inhibitory activity against HIV-1 integrase. nih.gov

Other Investigated Biological Activities

The this compound framework and its analogs have been the subject of various enzyme inhibition studies, highlighting their potential as modulators of key metabolic enzymes.

Pyruvate (B1213749) Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key enzyme in cancer metabolism, making it an attractive therapeutic target. mdpi.comnih.govresearchgate.net A series of 8-quinolinesulfonamide derivatives have been designed and evaluated as PKM2 modulators. mdpi.comnih.gov In silico and in vitro studies have confirmed the ability of certain derivatives to interact with and modulate the activity of PKM2. mdpi.comnih.govresearchgate.net

Dihydropteroate (B1496061) Synthase (DHPS): DHPS is a critical enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes, and it is the target of sulfa drugs. nih.govnih.gov Quinoline-sulfonamide hybrids have been designed with the rationale of inhibiting DHPS, thereby disrupting bacterial growth. nih.gov This approach leverages the established antibacterial properties of both the quinoline and sulfonamide moieties. nih.gov

Inosine-5'-monophosphate Dehydrogenase (IMPDH): IMPDH is a vital enzyme in the biosynthesis of guanine (B1146940) nucleotides, making it a target for various therapeutic areas, including infectious diseases. researchgate.netuq.edu.auuq.edu.aunih.gov A compound identified as cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone has been shown to inhibit IMPDH in Mycobacterium tuberculosis. researchgate.netuq.edu.au Structure-activity relationship studies have explored analogs of this compound to optimize their inhibitory activity against IMPDH. researchgate.netuq.edu.au

Interactive Data Table: Enzyme Inhibition by Quinoline Derivatives

Enzyme TargetDerivative ClassKey Findings
Pyruvate Kinase M2 (PKM2)8-QuinolinesulfonamidesIdentified as potent modulators of PKM2, with potential applications in cancer therapy. mdpi.comnih.govresearchgate.net
Dihydropteroate Synthase (DHPS)Quinoline-Sulfonamide HybridsDesigned to inhibit this key enzyme in the bacterial folate pathway. nih.govnih.gov
Inosine-5'-monophosphate Dehydrogenase (IMPDH)Isoquinoline-5-sulfonyl-piperazine AnalogsShown to inhibit M. tuberculosis IMPDH, indicating potential as anti-tubercular agents. researchgate.netuq.edu.auuq.edu.au

Modulation of Specific Molecular Targets

The therapeutic potential of various chemical compounds is often rooted in their ability to interact with and modulate the activity of specific biological molecules. For derivatives of this compound, a growing body of in vitro research has begun to elucidate their mechanisms of action by identifying key molecular targets. These studies reveal that the quinoline-piperazine scaffold is a versatile pharmacophore capable of interacting with a diverse range of enzymes and receptors involved in critical cellular processes. The following subsections detail the inhibitory and modulatory activities of these derivatives against several important molecular targets.

Enzyme Inhibition

Cholinesterases (AChE and BChE)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for conditions characterized by cholinergic deficits. nih.gov Several studies have demonstrated that quinoline-piperazine derivatives can act as potent inhibitors of both AChE and BChE.

For instance, a series of 4-N-phenylaminoquinoline derivatives featuring a morpholine (B109124) group, a close structural relative of piperazine, were synthesized and evaluated for their anti-cholinesterase activity. mdpi.com One of the most effective compounds, 11g , displayed significant inhibition of both AChE and BChE, with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. mdpi.com Kinetic studies revealed that this and related compounds act as mixed-type inhibitors, suggesting they bind to both the catalytic active site and peripheral anionic site of the enzyme. mdpi.com Similarly, other piperazine derivatives have shown inhibitory concentrations in the low micromolar range for both AChE (4.59-6.48 µM) and BChE (4.85-8.35 µM). nih.gov

Interactive Data Table: Cholinesterase Inhibition by Quinoline-Piperazine Analogs

Compound Target Enzyme IC₅₀ (µM) Inhibition Type
11g AChE 1.94 Mixed
11g BChE 28.37 Not Specified
Piperazine derivatives AChE 4.59-6.48 Not Specified

| Piperazine derivatives | BChE | 4.85-8.35 | Not Specified |

α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. researchgate.net The quinoline-piperazine framework has proven to be a promising scaffold for developing potent α-glucosidase inhibitors. researchgate.netnih.govresearchgate.nettandfonline.com

In one study, a series of thiosemicarbazide-linked quinoline-piperazine derivatives were synthesized. The compound 7j , which features a 2,5-dimethoxy phenyl substitution, was identified as the most potent inhibitor with an IC₅₀ value of 50.0 µM, a significant improvement over the standard drug acarbose. researchgate.net Another study on quinoline-benzoylhydrazine derivatives identified compound 7j (a different series) as an exceptionally potent inhibitor, with an IC₅₀ of 1.0 µM, which is approximately 750 times more potent than acarbose. tandfonline.com Kinetic studies have shown that these types of derivatives can act as competitive inhibitors. researchgate.netresearchgate.net

Interactive Data Table: α-Glucosidase Inhibition by Quinoline-Piperazine Derivatives

Compound Series Lead Compound IC₅₀ (µM) Notes
Thio-semicarbazide-linked 7j (2,5-dimethoxy phenyl) 50.0 15-fold improvement over acarbose
Quinoline-benzoylhydrazine 7j 1.0 ~750-fold more potent than acarbose

Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are a family of protein kinases that are fundamental in regulating the cell cycle. Their dysregulation is a common feature of cancer, making them an attractive target for anticancer therapies. Quinoline-based inhibitors have been developed that can disrupt the interaction between CDK2 and its activating subunit, cyclin A. nih.gov

Research into quinazoline derivatives, which share a similar bicyclic heteroaromatic core with quinolines, has shown potent CDK inhibition. A piperazine-quinazoline derivative (Compound 59 ) exhibited a very high activity against CDK4 with an IC₅₀ of 0.007 µM. researchgate.net Furthermore, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors, with several compounds showing potent inhibitory activity in the nanomolar range (IC₅₀ of 40.91 to 52.63 nM), surpassing the reference compound staurosporine. tandfonline.comresearchgate.net

Interactive Data Table: CDK Inhibition by Quinoline Analogs and Piperazine Derivatives

Compound Class Specific Compound/Series Target IC₅₀
Piperazine-quinazoline Compound 59 CDK4 0.007 µM
3-(piperazinylmethyl) benzofuran Compound 9h CDK2 40.91 nM

Receptor Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of vascular endothelial growth factor (VEGF). researchgate.net Inhibiting VEGFR-2 is a validated strategy in oncology to halt tumor angiogenesis and growth. The quinoline scaffold is a core component of several approved VEGFR-2 inhibitors. nih.govnih.gov

Studies on quinoline-piperazine derivatives have highlighted their potential as VEGFR-2 inhibitors. researchgate.net A compound with a quinoline scaffold and a central piperazine motif showed promising inhibitory activity against VEGFR-2. researchgate.net Specifically, 7-Chloro-4-(piperazin-1-yl)quinoline derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. The most promising compound from this series exhibited a VEGFR-2 IC₅₀ of 1.38 µM. nih.gov Further modifications, such as the synthesis of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties, have also yielded compounds with significant antiproliferative activity linked to VEGFR-2 inhibition. researchgate.net

Interactive Data Table: VEGFR-2 Inhibition by Quinoline-Piperazine Derivatives

Compound Series IC₅₀ Cell Line Cytotoxicity (IC₅₀)
7-Chloro-4-(piperazin-1-yl) quinoline derivatives 1.38 µM 6.502 µM (MCF-7)
Quinoline-(1H)-4 one derivative 45 nM Not Specified

Modulation of Viral Components

The quinoline core is present in several established antiviral agents. nih.govcancer.gov Recent research has explored the utility of quinoline-piperazine derivatives against contemporary viral threats. A series of substituted quinoline derivatives containing piperazine moieties were evaluated for their in vitro activity against Influenza A virus (IAV). nih.gov

The results indicated that several compounds were more active against IAV than the reference drug Ribavirin, with IC₅₀ values ranging from 0.88 to 4.92 µM. Specifically, compound 9b demonstrated broad-spectrum antiviral activity (IC₅₀: 0.88-6.33 µM). Preliminary mechanistic studies suggest that this activity stems from the inhibition of viral RNA transcription and replication, pointing to the viral polymerase complex as a likely molecular target. nih.gov

Interactive Data Table: Anti-Influenza Virus Activity of Quinoline-Piperazine Derivatives

Compound IC₅₀ against IAV (µM) Proposed Mechanism of Action
9b 0.88 - 6.33 Inhibition of viral RNA transcription and replication

| 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | 0.88 - 4.92 | Inhibition of viral RNA transcription and replication |

Mechanistic Studies and Target Interactions for 8 Piperazin 1 Ylsulfonyl Quinoline

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms attributed to quinoline-8-sulfonamide (B86410) derivatives are multifaceted, reflecting their ability to interact with a range of biological systems. A prominent mechanism is the modulation of key enzymes involved in cellular metabolism and proliferation. mdpi.comnih.gov

In the context of oncology, a primary mechanism is the inhibition of the M2 isoform of pyruvate (B1213749) kinase (PKM2). mdpi.comnih.gov PKM2 is a critical glycolytic enzyme that is overexpressed in many cancer cells, playing a pivotal role in regulating cancer metabolism to support rapid growth. mdpi.com Quinoline-8-sulfonamide derivatives have been shown to act as potent modulators of PKM2. nih.gov This modulation can lead to a reduction in intracellular pyruvate levels, which in turn impacts cancer cell viability and can induce changes in cell-cycle distribution, ultimately hindering tumor proliferation. mdpi.comnih.gov Some quinoline-containing compounds have also been observed to induce apoptosis in cancer cells. smolecule.com

For antimicrobial applications, quinoline-sulfonamide hybrids employ a dual-pronged attack. They can inhibit bacterial DNA synthesis by targeting essential enzymes like DNA gyrase and topoisomerase IV. rsc.org Concurrently, the sulfonamide portion can inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, which is crucial for bacterial growth and cell division. rsc.org Furthermore, derivatives of the closely related isoquinolinesulfonyl piperazine (B1678402) structure have demonstrated the ability to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for the survival of pathogens like Mycobacterium tuberculosis. nih.gov

In the realm of neurodegenerative diseases, the mechanism involves the inhibition of monoamine oxidases (MAO-A and MAO-B) and cholinesterases. rsc.org These enzymes are critical in the regulation of neurotransmitters, and their inhibition by quinoline-sulfonamide hybrids represents a promising therapeutic strategy for conditions like Alzheimer's disease. rsc.org

Identification of Pharmacological Targets within Biological Systems

The diverse mechanisms of action of quinoline-8-sulfonamides correspond to a variety of identified pharmacological targets.

Pyruvate Kinase M2 (PKM2): This enzyme is a key target in oncology. Quinoline-8-sulfonamide derivatives have been specifically designed and identified as modulators of PKM2, making it a validated target for this class of compounds in cancer therapy. mdpi.comnih.gov

Bacterial Enzymes: For antibacterial activity, the targets are DNA gyrase, topoisomerase IV, and dihydropteroate synthase (DHPS). rsc.org This multi-target profile enhances their potential as effective antibacterial agents. rsc.org

Monoamine Oxidases (MAO-A & MAO-B) and Cholinesterases: These enzymes are the primary targets for the neuroprotective effects of quinoline-sulfonamide hybrids, with demonstrated inhibitory activity making them relevant for treating neurodegenerative disorders. rsc.org

Inosine-5′-monophosphate Dehydrogenase (IMPDH): This enzyme is the identified target for the anti-tubercular activity of structurally related isoquinolinesulfonyl piperazine analogs. nih.gov

Aromatase: Molecular docking studies have suggested that quinoline-piperazine-sulfonyl derivatives can bind effectively to aromatase, indicating its potential as a target for hormone-dependent breast cancer. researchgate.net

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR)

Understanding the relationship between the chemical structure of quinoline-8-sulfonamides and their biological activity (SAR) is crucial for designing more potent and selective compounds.

Modifications to the core quinoline-8-sulfonamide scaffold have significant impacts on biological activity. Studies on PKM2 modulators revealed that the introduction of a second quinolinyl fragment to the molecule could have a major effect on its ability to alter pyruvate levels in cancer cells. mdpi.com

In the context of anti-tubercular agents, SAR studies on related 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs have established that the piperazine and isoquinoline (B145761) rings are essential for target-selective, whole-cell activity. nih.gov This underscores the importance of the heterocyclic core and the piperazine linker. While not containing a sulfonyl group, research on other 8-substituted quinolines, such as those targeting dopamine (B1211576) receptors, has shown that bulky aromatic substitutions on the piperazine ring are generally well-tolerated. nih.gov This suggests that the piperazine nitrogen distal to the quinoline (B57606) core is a viable point for modification to fine-tune pharmacological properties.

The three-dimensional conformation of quinoline-8-sulfonamide derivatives is a critical determinant of their binding to biological targets. Computational methods like molecular docking and molecular dynamics have been instrumental in designing these molecules. mdpi.comnih.gov These techniques allow for the prediction of how a molecule will fit into the binding site of a target protein, such as PKM2. mdpi.com

For neuroprotective agents, docking studies have provided detailed insights into the binding of quinoline-sulfonamide derivatives to MAO-A and MAO-B. rsc.org These studies show that the compounds form stable adducts within the enzyme active sites through a combination of hydrogen bonds, π-alkyl, and π-π interactions with key amino acid residues like TYR444 and LEU171. rsc.org This precise positioning, dictated by the molecule's conformation, is essential for its inhibitory activity. rsc.org The definitive method of X-ray crystallography has been used for related isoquinoline-based inhibitors to precisely elucidate their binding mode to the IMPDH enzyme, confirming the importance of conformation in target engagement. nih.gov

Ligand-Protein Interaction Analysis

The interaction between the ligand (the quinoline-8-sulfonamide derivative) and its protein target is quantified through binding affinity measurements, which indicate the strength of the interaction.

Various methods are used to quantify the interaction between quinoline-sulfonamides and their targets. In silico molecular docking provides calculated binding energies, which are a theoretical estimate of affinity. For example, quinoline-sulfonamide hybrids showed strong calculated binding energies with MAO-B, with one potent compound exhibiting a binding energy of -10.57 kcal/mol. rsc.org

In vitro biological assays provide experimental measures of affinity or potency. For closely related piperazinyl-quinoline compounds, binding affinities (Ki) for dopamine D2 and D3 receptors have been measured in the low nanomolar range, with one enantiomer showing Ki values of 3.75 nM and 1.28 nM for D2 and D3, respectively. nih.gov While these are not sulfonamide derivatives, they demonstrate the high affinity achievable with the quinoline-piperazine scaffold.

Potency in cellular assays, such as the half-maximal growth inhibitory concentration (GI50), also reflects the strength of ligand-protein interaction and subsequent biological effects. Phenylsulfonyl piperazine derivatives have demonstrated significant antiproliferative activity with GI50 values ≤0.1 µM against various cancer cell lines. researchgate.net

Interactive Data Table: Binding Affinity/Potency of Related Compounds

Compound ClassTargetMeasurementValueSource
Quinoline-Sulfonamide Hybrid (a4)MAO-BBinding Energy (in silico)-10.57 kcal/mol rsc.org
Piperazinyl-Quinoline ((-)-19b)Dopamine D2 ReceptorKi (in vitro)3.75 nM nih.gov
Piperazinyl-Quinoline ((-)-19b)Dopamine D3 ReceptorKi (in vitro)1.28 nM nih.gov
Tetrazole-Phenylsulfonyl Piperazine (7g)PANC-1 Cancer Cell LineGI50 (cell-based)≤0.1 µM researchgate.net

Enzyme Kinetics for Inhibitory Potency

Information regarding the enzyme kinetics and inhibitory potency of 8-(Piperazin-1-ylsulfonyl)quinoline is not available in published scientific literature. Consequently, no data tables or detailed research findings on its specific enzymatic inhibition, such as IC₅₀ or Kᵢ values against any target, can be provided. Further research would be required to elucidate the potential biochemical and pharmacological activity of this compound.

Computational and Theoretical Investigations of 8 Piperazin 1 Ylsulfonyl Quinoline

Molecular Docking Simulations for Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-(piperazin-1-ylsulfonyl)quinoline, this involves docking the compound into the active site of a target protein to predict its binding mode and affinity.

Studies on structurally related quinoline-8-sulfonamide (B86410) derivatives have identified them as potential modulators of key enzymes in cancer metabolism, such as the M2 isoform of pyruvate (B1213749) kinase (PKM2). mdpi.comnih.gov Molecular docking simulations for these compounds against PKM2 have been instrumental in their design. mdpi.comnih.gov The primary goal of these simulations is to predict the binding affinity, often expressed as a free energy of binding (ΔG) or a docking score. A more negative ΔG value suggests a higher binding affinity. mdpi.com For instance, in studies of quinoline-8-sulfonamide derivatives, docking scores have been used to identify potent modulators, with some derivatives showing calculated ΔG values as low as -10.72 kcal/mol, indicating a strong potential for binding. mdpi.com Similar docking studies on other quinoline-piperazine hybrids against targets like the Bcl-2 protein have also shown favorable binding affinities, with ΔG values reaching -9.08 kcal/mol. nih.gov These findings suggest that this compound could also exhibit strong binding affinities to relevant biological targets.

Derivative ClassTarget ProteinPredicted Binding Affinity (ΔG)
Quinoline-8-sulfonamide derivativePyruvate Kinase M2 (PKM2)-10.72 kcal/mol mdpi.com
Quinoline-piperazine hybridBcl-2 Protein-9.08 kcal/mol nih.gov
Quinoline-piperazine hybridBcl-2 Protein-8.29 kcal/mol nih.gov
Quinoline-piperazine hybridBcl-2 Protein-7.70 kcal/mol nih.gov

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. nih.gov For quinoline-sulfonamide scaffolds, these interactions are critical for target engagement. Docking studies reveal that the sulfonamide group (SO2) is a key player. While it can form hydrogen bonds, analysis of protein-ligand complexes shows that about 74% of ligand sulfonyl groups are involved in hydrophobic interactions with aliphatic groups. nih.gov

In the context of kinase inhibition, a common target for quinoline (B57606) derivatives, specific interactions are consistently observed. mdpi.com For example, with quinoline-based inhibitors targeting PI3Kγ, the quinoline nitrogen atom frequently forms a hydrogen bond with the backbone NH of a valine residue in the ATP-binding site. researchgate.net Furthermore, the sulfonamide group itself often interacts with charged lysine (B10760008) residues. researchgate.net Docking simulations of quinoline-8-sulfonamide derivatives into the PKM2 active site have shown hydrogen bonds with residues like Tyr390 and Leu353, and hydrophobic interactions with Phe26. mdpi.comresearchgate.net These recurrent interaction patterns provide a strong basis for predicting how this compound would orient itself within a similar binding pocket.

Interacting Group of LigandType of InteractionInteracting Protein Residue(s)
Quinoline NitrogenHydrogen BondValine researchgate.net
Sulfonamide GroupHydrogen BondTyrosine, Leucine mdpi.com
Sulfonamide GroupIonic/Charged InteractionLysine researchgate.net
Quinoline RingHydrophobic/π-π StackingPhenylalanine mdpi.comresearchgate.net
Sulfonyl GroupHydrophobicAliphatic residues (e.g., Leucine, Valine) nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. nih.gov These simulations, often run for nanoseconds, assess the stability of the predicted ligand-protein complex in a simulated physiological environment. nih.gov For quinoline-piperazine hybrids and related sulfonamide derivatives, MD simulations are crucial to validate the docking results. mdpi.comnih.govunipa.itresearchgate.net They confirm that the compound remains stably bound within the active site and that the key interactions identified in docking are maintained over time. nih.govnih.gov Analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can indicate the stability of both the ligand and the protein upon binding. researchgate.net

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been successfully applied to quinoline-piperazine derivatives to understand their anticancer activity. nih.govnih.gov By creating a hybrid pharmacophore model based on known active compounds, researchers can design new molecules, like those in the this compound series, that fit the model and are therefore predicted to be active. nih.govnih.gov This method helps in rational drug design by focusing on the key features required for interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperazine (B1678402) and quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their activity as antidepressant agents or mTORC1 inhibitors. nih.govmdpi.com These models use various molecular descriptors that quantify physicochemical properties of the molecules.

The models have shown that descriptors related to electronic properties (like HOMO and ELUMO energies), charge distribution (Dipole-mag), and molecular shape (Shadow-XZ, Molar Refractivity) are significant in determining the biological activity. nih.govmdpi.com A robust QSAR model for a series of compounds including this compound could predict its activity and guide the synthesis of more potent analogues by indicating which structural modifications are likely to be beneficial. nih.gov

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. Computational, or in silico, ADME studies predict these properties, saving significant time and resources. For various quinoline and piperazine derivatives, ADME predictions are a standard part of the design process. unipa.itresearchgate.netrsc.orgresearchgate.net Tools like SwissADME and QikProp are used to calculate key parameters. unipa.itnih.gov

These predictions include assessing compliance with Lipinski's "Rule of Five" for drug-likeness, predicting intestinal absorption, blood-brain barrier permeability, and potential as a substrate for efflux pumps like P-glycoprotein (P-gp), which can cause drug resistance. unipa.itrsc.org The "BOILED-Egg" model is a graphical tool that visualizes predicted absorption and brain penetration. unipa.it For new series of piperazinyl-quinolines, these studies have indicated promising drug-like properties, with most compounds showing good predicted absorption and not being P-gp substrates. unipa.it

ADME PropertyPredicted Value/OutcomeSignificance
Lipinski's Rule of FiveTypically 0-1 violationsIndicates good drug-likeness and oral bioavailability potential. unipa.itnih.gov
GI AbsorptionHigh (predicted)Suggests the compound is likely to be well-absorbed from the gut. nih.gov
BBB PermeationNo (predicted)Indicates the compound is unlikely to cross the blood-brain barrier, which can be desirable to avoid CNS side effects. unipa.it
P-gp SubstrateNo (predicted)Suggests the compound is less likely to be subject to active efflux from cells, reducing the risk of drug resistance. unipa.it
Caco-2 PermeabilityModerate to PoorAn in vitro model for intestinal absorption; moderate permeability is often acceptable. rsc.org
Skin PermeabilityIn acceptable rangeIndicates potential for transdermal delivery, though less relevant for oral drugs. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov This computational approach is instrumental in predicting various molecular properties, including orbital energies, charge distribution, and reactivity descriptors, by calculating the electron density of a system. For this compound, DFT calculations offer a theoretical framework to understand its stability, reactivity, and electronic behavior.

Detailed research findings from DFT studies on analogous quinoline-piperazine hybrids and quinoline-based sulfonamides provide a basis for understanding the electronic properties of this compound. researchgate.netnih.gov These studies typically involve the optimization of the molecular geometry to its lowest energy state, followed by the calculation of various electronic parameters.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

A key aspect of DFT analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. tees.ac.uk

In studies of similar quinoline-piperazine conjugates, the HOMO is often localized on the more electron-rich portions of the molecule, such as the quinoline ring and the piperazine moiety, while the LUMO is typically distributed over the quinoline core. nih.govtees.ac.uk For this compound, the quinoline ring system and the lone pairs of the nitrogen atoms in the piperazine ring would be significant contributors to the HOMO. Conversely, the LUMO is expected to be centered on the electron-deficient regions of the quinoline ring and the sulfonyl group.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the conceptual DFT framework. rsc.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. rsc.org

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

DFT studies on related quinoline derivatives have been used to calculate these properties to predict their reactivity and stability. tees.ac.ukrsc.org

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is another valuable tool in DFT analysis. It provides a visual representation of the charge distribution around a molecule, highlighting the electrophilic and nucleophilic sites. In the MEP map of this compound, the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the quinoline ring would be depicted as regions of negative potential (typically colored red or yellow), indicating their suitability for electrophilic attack. The hydrogen atoms of the piperazine ring and parts of the quinoline ring would show positive potential (blue), marking them as sites for nucleophilic attack.

The computational analysis of pharmacokinetic parameters for similar quinoline-piperazine-sulfonyl derivatives has indicated favorable characteristics such as good oral bioavailability and high permeability. researchgate.net

Below are interactive data tables summarizing the typical electronic properties and global reactivity descriptors that would be determined for this compound based on DFT calculations, with representative values drawn from studies on analogous compounds.

Table 1: Calculated Electronic Properties of a Representative Quinoline-Sulfonyl Derivative

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.5 eV

Table 2: Global Reactivity Descriptors for a Representative Quinoline-Sulfonyl Derivative

Descriptor Value
Electronegativity (χ) 4.0 eV
Chemical Hardness (η) 2.5 eV

These computational investigations provide a foundational understanding of the electronic nature of this compound, which is essential for predicting its chemical behavior and for the rational design of new derivatives with specific properties. researchgate.net

Future Directions and Research Challenges for 8 Piperazin 1 Ylsulfonyl Quinoline

Exploration of Novel Derivatization Strategies to Enhance Potency and Selectivity

A primary avenue for future research lies in the systematic derivatization of the 8-(piperazin-1-ylsulfonyl)quinoline core to enhance biological potency and target selectivity. Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has proven effective for developing quinoline-piperazine derivatives with improved activity. nih.govmdpi.com Future derivatization efforts can be logically categorized by modifications to the three main structural components of the molecule.

Quinoline (B57606) Ring Modifications: Functionalization of the quinoline moiety at different positions can significantly influence pharmacological activity. frontiersin.orgnih.gov Introducing various substituents (e.g., methoxy, nitro, cyano groups) could modulate the electronic and steric properties of the scaffold, potentially leading to stronger interactions with target proteins.

Piperazine (B1678402) Ring Substitutions: The non-sulfonated nitrogen of the piperazine ring is a prime site for modification. Attaching diverse chemical groups, such as substituted benzoyl motifs, benzimidazoles, or thiosemicarbazides, can expand the molecule's reach and interaction profile. nih.govnih.govnih.gov This approach has been successfully used to create potent inhibitors of various enzymes and multi-target ligands. nih.govnih.gov

Linker and Scaffold Variation: While the sulfonyl linker is a key feature, exploring alternative linkers (e.g., amides) could fine-tune the molecule's flexibility and geometry. nih.gov Furthermore, fusing the core scaffold with other pharmacologically active moieties, such as phenylhydrazinecarbothioamide, has been shown to yield promising α-glucosidase inhibitors. nih.gov

Computational methods, including molecular docking and dynamics simulations, will be indispensable in rationally guiding these derivatization strategies to predict binding affinities and understand molecular interactions, thereby accelerating the discovery of more potent and selective analogs. nih.govmdpi.com

Investigation of Activity against Drug-Resistant Biological Strains

The emergence of multidrug-resistant (MDR) pathogens is a critical global health threat, necessitating the development of novel antimicrobial agents. Quinoline derivatives, including some quinolone antibiotics, are known for their use against resistant bacterial strains and tuberculosis. nih.gov Specifically, the quinoline-piperazine scaffold has shown significant promise in this area.

Future research should focus on systematically evaluating this compound and its optimized derivatives against a broad panel of drug-resistant organisms. This includes:

MDR-Tuberculosis (MDR-TB): Studies on related quinoline-piperazine sulfonamides have identified compounds with potent inhibitory activity against virulent and MDR strains of Mycobacterium tuberculosis. nih.govrsc.org

Resistant Gram-Positive Bacteria: Hybrid 4-piperazinylquinoline derivatives have demonstrated potent and selective activity against strains like Staphylococcus aureus, including the potential to overcome resistance mechanisms. mdpi.com

Resistant Gram-Negative Bacteria: While often more challenging, exploring activity against resistant Gram-negative bacteria is a crucial research gap. mdpi.com

Drug-Resistant Cancer Cells: Quinoline derivatives are being investigated for their potential to treat multidrug resistance in cancer patients. nih.gov

Detailed mechanistic studies are required to determine how these compounds overcome resistance, whether through inhibition of novel targets, evasion of efflux pumps, or other mechanisms. The table below presents findings for related quinoline-piperazine compounds, illustrating the potential of this scaffold.

Compound ClassTarget Organism/Cell LineReported Activity (MIC/IC50)Reference
Quinoline-piperazine sulfonamide (10g)M. tuberculosis H37Rv0.07 µM nih.govrsc.org
Quinoline-piperazine amide (11e)M. tuberculosis H37Rv1.1 µM nih.govrsc.org
4-piperazinylquinoline hybrid (5k)Staphylococcus aureus ATCC 2592310 µM mdpi.com
8-quinolinesulfonamide derivativesA549 (Lung Cancer Cells)Significant reduction in cell number nih.gov

Multi-Target Ligand Design Based on the Chemical Compound Scaffold

Complex, multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. researchgate.net The this compound scaffold is an excellent framework for designing multi-target-directed ligands (MTDLs) due to its structural complexity and ability to accommodate diverse functional groups. mdpi.comresearchgate.net

Future research in this area should pursue:

Neurodegenerative Diseases: The piperazine-quinoline framework has been explored for designing MTDLs for Alzheimer's disease, targeting factors like cholinesterases (AChE, BuChE) and metal chelation. researchgate.net The inherent properties of the scaffold could be harnessed to interact with targets relevant to Parkinson's and Huntington's diseases as well. researchgate.net

Oncology: In cancer, a multi-target approach can be highly effective. The quinoline scaffold has been used to design compounds that interact with multiple key proteins involved in tumor progression, such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. mdpi.com Derivatives of 8-quinolinesulfonamide have also been designed as inhibitors of the tumor cell-specific M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov

Infectious Diseases: For complex infections like tuberculosis, compounds that inhibit multiple essential enzymes can be highly effective. Molecular docking studies have shown that quinoline-piperazine derivatives can bind strongly to different enzymes critical for mycobacterial survival, such as DprE1 and Mtb-DHFR. researchgate.net

The design of these MTDLs requires a deep understanding of the pathophysiology of the target disease and the use of computational tools to optimize interactions with multiple binding sites. mdpi.com

Addressing Research Gaps in Pharmacological Profile Elucidation

While the quinoline-piperazine sulfonamide scaffold shows immense promise, a comprehensive pharmacological profile of this compound itself is not yet fully elucidated. A significant research challenge is to move beyond initial activity screenings and build a detailed understanding of its biological effects.

Key research gaps to be addressed include:

Systematic Target Screening: The compound and its derivatives should be screened against a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes, to identify primary targets and potential off-target effects.

Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies are crucial. For instance, in its antibacterial role, it is important to determine if the compound acts by inhibiting DNA gyrase, disrupting cell membrane integrity, or through another mechanism. mdpi.comnih.gov

In Vitro and In Vivo Correlation: Establishing a clear link between in vitro potency and in vivo efficacy is essential. This involves testing promising compounds in relevant cell-based assays and subsequently in animal models of disease. nih.gov

Exploration of New Therapeutic Areas: The diverse activities reported for related compounds suggest that the this compound scaffold may have utility in therapeutic areas not yet explored, such as antiviral or anti-inflammatory applications. nih.gov

Translational Research Considerations for Preclinical Development

Translating a promising chemical scaffold from a laboratory finding into a preclinical candidate involves overcoming several hurdles. For this compound and its derivatives, a key focus of future research must be on its drug-like properties.

Essential considerations for preclinical development include:

ADMET Profiling: Early in silico and in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical. mdpi.comresearchgate.net Computational tools can predict parameters like oral bioavailability, blood-brain barrier permeability, and potential toxicity, helping to prioritize compounds for further development. nih.govresearchgate.net

Pharmacokinetics (PK): In vivo studies are needed to understand the pharmacokinetic profile of lead compounds, including their half-life, clearance, and bioavailability. nih.gov For compounds targeting the central nervous system, confirming blood-brain barrier penetration is a key step. researchgate.net

Structure-Property Relationships: Research should aim to establish clear relationships between chemical structure and ADMET/PK properties. For example, improving hydrophilicity may be necessary to develop certain compounds as effective antibiotics. rsc.org

Toxicity Studies: Lead compounds must undergo rigorous cytotoxicity testing against various cell lines to ensure they are not toxic at their effective concentrations. nih.govresearchgate.net

Advancements in Synthetic Efficiency and Scalability

Future research should focus on:

Route Optimization: Existing multi-step syntheses for related compounds often involve steps like the synthesis of the quinoline core, followed by nucleophilic aromatic substitution to introduce the piperazine linker, and a final acylation or sulfonylation step. nih.gov Each step needs to be optimized to maximize yield and minimize purification efforts.

Modern Synthetic Methodologies: Exploring modern synthetic techniques could improve efficiency. This includes transition metal-catalyzed reactions, photo-thermo-mechanochemical approaches, and one-pot procedures that reduce reaction time and waste. nih.govmdpi.com

Green Chemistry Principles: Incorporating principles of green chemistry, such as using safer solvents and improving atom economy, is an important consideration for developing environmentally sustainable synthetic routes. frontiersin.org

Scalability: A laboratory-scale synthesis must be adaptable for large-scale production. This requires developing robust and reproducible procedures that avoid costly reagents or difficult purification techniques.

Addressing these synthetic challenges will be crucial for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-(Piperazin-1-ylsulfonyl)quinoline derivatives with optimal yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of sulfonyl chloride intermediates with piperazine derivatives under inert atmospheres. For example, 8-chloro-3-quinolinesulfonyl chloride reacts with piperidine at 0–5°C in dichloromethane, followed by warming to ambient temperature, achieving a 64% yield after 18 hours . Key parameters include solvent choice (e.g., dichloromethane), argon atmosphere to prevent oxidation, and controlled temperature gradients. Purification via aqueous washes and drying agents (e.g., MgSO₄) is critical .

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

  • Methodological Answer : The hydrochloride salt form dissolves best in polar aprotic solvents (e.g., DMSO at 10 mg/mL) but has limited aqueous solubility (~10 mg/mL in PBS pH 7.2). For biological assays, prepare stock solutions in DMSO or ethanol, then dilute into aqueous buffers while ensuring residual solvent concentrations are <1% to avoid cytotoxicity. Direct dissolution in PBS is feasible but requires fresh preparation due to instability .

Q. What stability considerations are critical when storing this compound hydrochloride?

  • Methodological Answer : Store crystalline solids at -20°C in airtight, light-protected containers. Stability exceeds four years in these conditions. Avoid repeated freeze-thaw cycles of solutions, as hydrolysis or decomposition may occur. For aqueous solutions, use within 24 hours and monitor pH-dependent degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer : Focus on modifying the sulfonyl-piperazine moiety and quinoline substituents. For example:

  • Replace piperazine with morpholine or indole derivatives to assess binding affinity changes .
  • Introduce electron-withdrawing groups (e.g., fluoro) at the quinoline 5-position to enhance metabolic stability.
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs. Validate predictions via radioligand binding assays or enzymatic inhibition studies .

Q. What computational approaches are effective in predicting reaction pathways for synthesizing this compound derivatives?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to optimize reaction conditions. For example:

  • Use Gaussian or GAMESS to model sulfonylation energetics and identify catalysts that lower activation barriers .
  • Train neural networks on historical reaction data (e.g., solvent, temperature, yield) to recommend optimal parameters for novel derivatives .

Q. What analytical techniques are essential for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δH 3.01–3.67 ppm for piperazine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 363 for C₁₇H₂₂N₄O₃S) .
  • X-ray Diffraction (XRD) : Resolve crystalline structures and assess purity, particularly for hydrochloride salts .

Key Considerations for Experimental Design

  • Contradiction Management : Conflicting solubility data (e.g., DMSO vs. ethanol) necessitate empirical validation for each derivative .
  • Biological Assay Design : Use organic solvent-free solutions for in vitro studies to avoid confounding effects. Include positive controls (e.g., known kinase inhibitors) for activity comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.